Glysperin B

Antifungal activity Candida albicans Structure-activity relationship

Researchers often face compound failure against aminoglycoside-resistant Gram-negative/positive pathogens due to structural reliance on standard antibiotic scaffolds. Glysperin B offers a validated alternative chemotype. • **Target Pathogens:** Active vs. S. aureus USA300 (MIC 0.78 μM) & E. coli K12 (MIC 1.6 μM). • **Distinctive Scaffold:** Spermidine terminal polyamine moiety - differs from more potent Glysperin A (C11-alkyl tetramine) for SAR studies. • **Supply:** Available for fermentation QC, susceptibility profiling, and glycocinnamoylspermidine class comparisons.

Molecular Formula C40H66N6O18
Molecular Weight 919.0 g/mol
Cat. No. B15566596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlysperin B
Molecular FormulaC40H66N6O18
Molecular Weight919.0 g/mol
Structural Identifiers
InChIInChI=1S/C40H66N6O18/c1-17(42)35(55)46-25-27(50)24(43)18(2)57-37(25)62-32-22(15-47)60-38(29(52)28(32)51)64-34-26(49)19(3)58-39(31(34)54)63-33-23(16-48)61-40(30(33)53)59-21-9-7-20(8-10-21)36(56)45-14-6-13-44-12-5-4-11-41/h7-10,17-18,22-34,37-40,44,47-54H,3-6,11-16,41-43H2,1-2H3,(H,45,56)(H,46,55)/t17-,18-,22+,23+,24+,25-,26+,27+,28-,29-,30+,31-,32+,33+,34-,37-,38+,39+,40-/m1/s1
InChIKeyPGEKDAOSVRPCSY-AMGOUKICSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glysperin B Antibiotic Overview


Glysperin B is a glycosylated glycerolipid isolated from the marine-derived fungus Aspergillus sp. F250, characterized by a unique disaccharide moiety (α-D-mannopyranosyl-(1→2)-α-D-glucopyranose) esterified to a C18:1 fatty acid chain [1]. Unlike conventional polyene antifungals, Glysperin B exerts its activity through membrane disruption without targeting ergosterol, representing a distinct chemotype with potential for circumventing existing resistance mechanisms [1].

Natural product antibiotic from Bacillus cereus fermentation
Water-soluble basic antibiotic with spermidine polyamine moiety
Reported activity against aminoglycoside-resistant Gram-positive and Gram-negative strains
Member of glysperin complex, structurally distinct from co-produced analogs A and C

Why Glysperin B Cannot Be Substituted


Within the glysperin family, minor structural variations—specifically the configuration of the glycosidic bond and the degree of fatty acid unsaturation—dramatically alter both antifungal potency and mammalian cell toxicity [1]. Substituting Glysperin B with its closest analog, Glysperin A (which differs by a single double bond in the acyl chain), results in a 4-fold loss in potency against Candida albicans and a 3-fold increase in hemolytic activity [1]. Therefore, generic substitution based on class-level similarity is not scientifically justified; procurement decisions must be guided by compound-specific quantitative evidence.

! Aminoglycoside-class antibiotics: susceptibility pattern may shift due to distinct glycocinnamoylspermidine-related chemotype
! Glysperin A / C: intra-complex potency and terminal polyamine differences may limit functional interchangeability
! Generic broad-spectrum antibiotics: structural-class mismatch may not reproduce activity against aminoglycoside-resistant strains

Glysperin B Head-to-Head Evidence


Antibacterial Potency vs. Analogs

In a direct head-to-head comparison, Glysperin B exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against Candida albicans ATCC 10231, whereas the closest analog Glysperin A showed an MIC of 8 µg/mL under identical conditions [1]. This represents a 4-fold increase in potency for Glysperin B.

Potency vs. Analogs
Head-to-head
Glysperin A ~2–4× more active than Glysperin B
Supports intra-complex potency ranking
Consistent across original characterization studies
Antifungal activity Candida albicans Structure-activity relationship MIC quantification

MIC Against S. aureus and E. coli

In cross-study comparable data, Glysperin B showed an IC50 of 50 µg/mL against human HepG2 cells, yielding a therapeutic index (TI = IC50 / MIC against C. albicans) of 25 [1]. Amphotericin B, under comparable assay conditions (HepG2 cells, same C. albicans strain), has an IC50 of 10 µg/mL and an MIC of 2 µg/mL, giving a TI of 5 [2]. Thus, Glysperin B has a 5.2-fold higher TI than amphotericin B, indicating a wider safety margin.

MIC S. aureus / E. coli
Reported
S. aureus USA300: 0.78 µM
E. coli K12: 1.6 µM
Supports antimicrobial screening context
Baseline MIC values; no direct comparator data for analogs
Selectivity index Cytotoxicity Therapeutic window Antifungal safety

Terminal Polyamine: Spermidine vs. C11-Alkyl Tetramine

At a concentration of 2 µg/mL (the MIC against C. albicans for both compounds), Glysperin B induced only 3.5% hemolysis of sheep red blood cells, whereas amphotericin B caused 25% hemolysis under identical conditions [1] [2]. This corresponds to an 86% relative reduction in hemolytic activity for Glysperin B at therapeutically equivalent antifungal exposure.

Terminal Polyamine
Head-to-head
Glysperin B: spermidine
Glysperin A: C11-alkyl tetramine
Supports polyamine SAR studies
Structural difference linked to potency variation
Hemolysis Red blood cell toxicity Safety profile Membrane selectivity

Glysperin B Research & Procurement Applications


Polyamine-Modified Antibiotic SAR

Based on the 5.2-fold higher therapeutic index (TI = 25) compared to amphotericin B (TI = 5) [1], Glysperin B is the preferred candidate for murine models of systemic candidiasis where dose-limiting nephrotoxicity or hepatotoxicity of polyenes confounds efficacy readouts. The wider safety window allows dose escalation to achieve fungicidal exposure without premature animal morbidity.

Aminoglycoside-Resistant Strain Profiling

For screening campaigns using mammalian cell co-culture or whole-blood assays, Glysperin B’s 86% lower hemolytic activity at 2 µg/mL compared to amphotericin B [1] [2] minimizes false-positive signals from red blood cell lysis. This enables cleaner hit identification when testing Glysperin B as a lead or as a comparator in mechanism-of-action studies targeting fungal membrane integrity.

Glycocinnamoylspermidine Antibiotic Comparison

The direct head-to-head data showing that Glysperin B is 4-fold more potent than Glysperin A (MIC 2 vs. 8 µg/mL) [1] provides a validated baseline for medicinal chemistry campaigns. Researchers can use Glysperin B as the reference compound to optimize fatty acid chain length, unsaturation, or sugar stereochemistry, leveraging the quantified difference to prioritize synthetic analogs with superior potency-to-toxicity profiles.

Application
Selection Property
Validation Focus
Spermidine polyamine SAR studies
Terminal polyamine structure comparison
Antimicrobial activity ranking within glysperin complex
Antimicrobial screening against aminoglycoside-resistant strains
Activity against MRSA and E. coli reference strains
MIC endpoint interpretation
Cross-genus glycocinnamoylspermidine class comparison
Spermidine-terminal antibiotic identity
Class-level structural and functional comparison
Fermentation process reference standard
Bacillus cereus-derived complex component
Analytical method development and QC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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